methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and acetyloxy groups.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class may include various derivatives with different substituents.
Benzylidene Compounds: Compounds with similar benzylidene groups may exhibit comparable biological activities.
Uniqueness
The uniqueness of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and the resulting biological activities. Its distinct structure may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C25H20ClFN2O6S |
---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H20ClFN2O6S/c1-12-21(24(32)34-4)22(14-8-9-18(35-13(2)30)19(10-14)33-3)29-23(31)20(36-25(29)28-12)11-15-16(26)6-5-7-17(15)27/h5-11,22H,1-4H3/b20-11+ |
InChI Key |
JXNPOSCJTXICBM-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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